N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide
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Overview
Description
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide is a complex organic compound with a molecular formula of C24H27BrN4O5 This compound is known for its unique structure, which includes a brominated indole core and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide typically involves the condensation of 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxy-2-phenylacetohydrazide
Uniqueness
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylacetohydrazide stands out due to its unique combination of a brominated indole core and a hydrazide functional group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16BrN3O2 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O2/c23-16-11-12-18-17(13-16)20(22(28)24-18)25-26-21(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,24,28H |
InChI Key |
JUPOELITRYLWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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